molecular formula C10H13FN2Si B2458168 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine CAS No. 866319-01-9

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Cat. No. B2458168
M. Wt: 208.311
InChI Key: ITZOUBOIAZVSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258130B2

Procedure details

A solution of 5-fluoro-3-trimethylsilanylethynyl-pyridin-2-ylamine (3.2 g, 15.4 mmol) in MeOH (77 mL) and K2CO3 (11 g, 7.7 mmol) is stirred at rt for 0.5 h. The mixture is filtered through Celite and concentrated. The residue is purified by silica gel chromatography eluting with 15%-55% EtOAc in heptane to afford 3-ethynyl-5-fluoro-pyridin-2-ylamine (1.55 g, 74%). MS: 137 (M+H); 1H NMR (300 MHz, CDCl3): δ 7.94 (d, 1H), 7.35 (m, 1H), 4.91 (s, NH2, 2H), 3.44 (s, 1H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
77 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]#[C:10][Si](C)(C)C)[C:5]([NH2:8])=[N:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+]>CO>[C:9]([C:4]1[C:5]([NH2:8])=[N:6][CH:7]=[C:2]([F:1])[CH:3]=1)#[CH:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
FC=1C=C(C(=NC1)N)C#C[Si](C)(C)C
Name
Quantity
11 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
77 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 15%-55% EtOAc in heptane

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C(=NC=C(C1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.